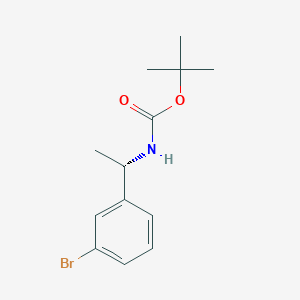

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Vue d'ensemble

Description

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a compound that has been extensively studied in the laboratory due to its potential uses in scientific research. It is a tert-butyl ester of a phenylpropionic acid, and has been found to have a wide range of applications in biochemistry, physiology, and other areas of science.

Applications De Recherche Scientifique

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers

- Application : This research involves the synthesis of diversely substituted functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine .

- Method : The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure .

- Results : Using X-ray crystallography and UV-vis spectroscopy, the researchers demonstrated how substituent size and ring substitution pattern can affect the geometry and photophysical properties of 1,2-dithiolanes .

-

Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo [1.1.1]pentanes

- Application : This research describes the synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions .

- Method : The synthesis is achieved via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo [1.1.1.0 1,3 ]pentane (TCP) with alkyl halides .

- Results : The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

-

Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel

- Application : This research involves the use of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel .

- Method : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo [1.1.1]pentanes

- Application : This research describes the synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions .

- Method : The synthesis is achieved via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo [1.1.1.0 1,3 ]pentane (TCP) with alkyl halides .

- Results : The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

-

Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers

- Application : This research involves the design and subsequent synthesis of dendrimers that are highly charged while having zero net charge, that is zwitterionic dendrimers that are potential candidates for biomedical applications .

- Method : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Recent advances in the synthesis and applications of α-Trifluoromethylstyrene derivatives

- Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Method : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Synthesis, characterization, and application of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel

- Application : This research involves the use of 1-butyl-3-methylimidazolium thiocyanate for extractive desulfurization of liquid fuel .

- Method : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers

- Application : This research involves the design and subsequent synthesis of dendrimers that are highly charged while having zero net charge, that is zwitterionic dendrimers that are potential candidates for biomedical applications .

- Method : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Research Progress and Application of Single-Atom Catalysts: A Review

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)

![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)